5(6)-Carboxy-2',7'-dichlorofluorescein

Intracellular pH Fluorescent Probe Cell Biology

Avoid experimental failure caused by generic fluorescein analogs. 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF) is specifically engineered for acidic pH measurement and MRP2 vesicular transport assays. - MRP2 Substrate: Achieves high signal-to-background ratio with ATP-dependent uptake (Km = 48 µM, Vmax = 129 pmol/mg/min). - Acidic pH Probe: Membrane-impermeant (pKa 4.8) for exclusive compartmental signal in lysosomes and endosomes. - Enhanced Photostability: Superior to carboxyfluorescein, minimizing photobleaching in extended live-cell imaging.

Molecular Formula C21H10Cl2O7
Molecular Weight 445.2 g/mol
CAS No. 142975-81-3
Cat. No. B134270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(6)-Carboxy-2',7'-dichlorofluorescein
CAS142975-81-3
Synonyms5'-carboxyl-2',7'-dichlorodihydrofluorescein
5'-H2-CDCF
Molecular FormulaC21H10Cl2O7
Molecular Weight445.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=CC(=C(C=C4OC5=CC(=C(C=C35)Cl)O)O)Cl
InChIInChI=1S/C21H10Cl2O7/c22-13-4-11-17(6-15(13)24)29-18-7-16(25)14(23)5-12(18)21(11)10-2-1-8(19(26)27)3-9(10)20(28)30-21/h1-7,24-25H,(H,26,27)
InChIKeyJGZVUTYDEVUNMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDCF: Properties and Research-Grade Procurement


2',7'-Dichloro-3',6'-dihydroxy-3-oxospiro(isobenzofuran-1(3H),9'-(9H)xanthene)-ar-carboxylic acid, commonly known as 5(6)-carboxy-2',7'-dichlorofluorescein (CDCF, CAS 142975-81-3), is a chlorinated fluorescein derivative (C21H10Cl2O7, MW 445.2) . It is a green-fluorescent dye (λex/λem ~504/529 nm) with a low pKa (4.8), rendering it membrane-impermeant and useful as an intracellular pH indicator in acidic environments (pH 4–5) . CDCF is widely employed as a substrate for multidrug resistance protein 2 (MRP2) in vesicular transport assays and serves as a fluorescent surrogate for leukotriene C4 (LTC4) [1].

MRP2 vesicular transport assays – fluorescent LTC4 surrogate with defined kinetics
Intracellular pH sensing – acidic organelle measurement (pKa 4.8)
FRET acceptor – high quantum yield (0.64) for distance measurements

Why CDCF Cannot Be Substituted


Procuring a generic fluorescein analog instead of CDCF (CAS 142975-81-3) risks experimental failure due to critical differences in pKa, membrane permeability, and substrate specificity. CDCF is specifically designed for acidic pH measurements (pKa 4.8) and is an ideal substrate for MRP2 vesicular transport assays, properties that are not shared by most fluorescein derivatives . Unlike cell-permeant probes such as 5(6)-carboxy-2',7'-dichlorofluorescein diacetate (CDCFDA), the parent CDCF is membrane-impermeant, making it suitable for studies where intracellular retention or specific transport mechanisms are required .

CDCF pKa 4.8, membrane-impermeant, MRP2 substrate
Generic fluorescein Higher pKa, cell-permeant variants may alter compartmental signal and transport specificity
CDCF Membrane-impermeant for retention/transport studies
CDCFDA Cell-permeant diacetate; intracellular esterase cleavage releases free CDCF, altering loading distribution

CDCF Comparative Evidence


Lower pKa for Acidic pH Detection

CDCF exhibits a pKa of 4.8, enabling detection of pH changes in acidic environments (pH 4–5), whereas the parent compound 5(6)-carboxyfluorescein has a higher pKa of 6.4, making it less suitable for acidic organelles or pathways . The difference in pKa quantifies CDCF's unique suitability for intracellular pH measurements in acidic compartments.

Lower pKa for Acidic pH
Head-to-head
pKa 4.8
Δ 1.6 vs. 6.4 (carboxyfluorescein)
Reported acidic-organelle detection context
Supports intracellular pH measurement in pH 4–5 range
Intracellular pH Fluorescent Probe Cell Biology

Enhanced Photostability

CDCF is reported to be 'significantly more photo-stable than carboxyfluorescein' . While quantitative photobleaching half-life data under standardized illumination are not provided in the source, this comparative claim is consistently documented across reputable vendor technical datasheets. The improved photostability is attributed to the electron-withdrawing chlorine substituents at the 2' and 7' positions, which reduce the molecule's susceptibility to photo-oxidation.

Enhanced Photostability
Source review
Reported higher photostability
Supports time-lapse imaging use
Quantitative photobleaching half-life data not provided; vendor-class inference
Photostability Fluorescence Microscopy Long-term Imaging

MRP2 Vesicular Transport Substrate

CDCF is characterized as an 'ideal substrate' for MRP2 vesicular transport assays, with 'optimal detection and transport properties' [1]. The study demonstrates that CDCF transport in inside-out membrane vesicles expressing MRP2 is ATP-dependent and saturable, with a Km value of 48 ± 9 µM and a Vmax of 129 ± 11 pmol/mg protein/min, providing a quantitative benchmark for transporter activity [1]. In contrast, the commonly used fluorescent MRP2 substrate 5(6)-carboxyfluorescein (CF) exhibits a much lower transport rate and signal-to-background ratio, making CDCF a superior surrogate for the physiological substrate leukotriene C4 (LTC4).

MRP2 Vesicular Transport
Head-to-head
Km 48 ± 9 µM
Vmax 129 ± 11 pmol/mg/min
Supports MRP2 transporter kinetic analysis
Higher signal-to-background ratio vs. carboxyfluorescein; LTC4 surrogate context
MRP2 Transporter Multidrug Resistance Vesicular Transport Assay

High Quantum Yield for FRET Detection

CDCF exhibits a quantum yield (QY) of 0.64, which is high for a fluorescein derivative bearing electron-withdrawing chloro substituents [1]. This QY is comparable to that of the widely used FRET donor 7-amino-4-methylcoumarin (C120, QY=0.91), making CDCF an excellent FRET acceptor for distance measurements in the 0.6–2.2 nm range [1]. The high QY ensures sensitive detection, critical for quantifying molecular interactions and conformational changes.

High Quantum Yield for FRET
Cross-study
QY 0.64
70% of C120 donor (QY 0.91)
Supports FRET acceptor distance measurements
0.6–2.2 nm range; method-dependent review
FRET Quantum Yield Fluorescence Spectroscopy

CDCF Application Scenarios


MRP2 Activity and Drug Interaction Screening

CDCF is the substrate of choice for vesicular transport assays measuring MRP2 activity due to its high signal-to-background ratio, ATP-dependent uptake (Km = 48 µM, Vmax = 129 pmol/mg/min), and reliable surrogacy for LTC4 [1]. Use CDCF in inside-out membrane vesicles from MRP2-overexpressing cells to quantify transporter kinetics, screen for MRP2 inhibitors, and assess potential drug-drug interactions in early ADME-Tox profiling.

Intracellular pH Mapping in Acidic Organelles

With a pKa of 4.8, CDCF is uniquely suited for measuring pH in acidic compartments such as lysosomes, endosomes, and secretory granules [1]. Its membrane impermeability ensures that the fluorescent signal originates exclusively from the compartment of interest, enabling accurate ratiometric or intensity-based pH quantification in live-cell imaging.

FRET-Based Molecular Distance Measurements

Leverage CDCF's high quantum yield (0.64) as a FRET acceptor paired with 7-amino-4-methylcoumarin (C120) for sensitive distance measurements in the 0.6–2.2 nm range [1]. This FRET pair is ideal for studying protein conformational changes, biomolecular interactions, and nanoscale spatial organization.

Long-Term Fluorescence Microscopy

The enhanced photostability of CDCF compared to carboxyfluorescein makes it the preferred green fluorophore for extended live-cell imaging sessions, minimizing signal fade and photobleaching artifacts [1]. This is critical for quantitative analysis in cell tracking, wound healing assays, and developmental biology studies.

Application
Selection Property
Validation Focus
MRP2 activity and drug interaction screening
MRP2 substrate kinetics
ATP-dependent uptake and signal-to-background ratio
Intracellular pH mapping in acidic organelles
pKa and membrane impermeability
Ratiometric or intensity-based pH quantification
FRET-based molecular distance measurements
Quantum yield as FRET acceptor
Distance range and donor-acceptor spectral overlap
Long-term fluorescence microscopy
Photostability
Signal fade and photobleaching under continuous illumination

Technical Documentation Hub

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